1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol
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Overview
Description
1,1-Diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol is an organic compound that features a unique structure combining phenyl groups, a thiophene ring, and a butyne diol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol typically involves multi-step organic reactions. One common method includes the reaction of 1,1-diphenyl-2-propyn-1-ol with thiophene derivatives under specific conditions. The reaction often requires catalysts such as potassium carbonate (K₂CO₃) and solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1,1-Diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Selective hydrogenation can convert the alkyne group to an alkene or alkane.
Substitution: The phenyl and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation reactions.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are used.
Major Products Formed
Oxidation: Formation of diketones or dialdehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,1-Diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action for 1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating and withdrawing effects of its substituents. The phenyl groups and thiophene ring can stabilize intermediates through resonance, facilitating various transformations.
Comparison with Similar Compounds
Similar Compounds
1,1,4,4-Tetraphenyl-2-butyne-1,4-diol: Similar structure but lacks the thiophene ring.
1,4-Dithiane-2,5-diol: Contains a dithiane ring instead of the thiophene ring.
Uniqueness
1,1-Diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol is unique due to the presence of both phenyl groups and a thiophene ring, which confer distinct electronic properties and reactivity patterns compared to similar compounds .
Properties
IUPAC Name |
1,1-diphenyl-4-thiophen-2-ylbut-2-yne-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2S/c21-18(19-12-7-15-23-19)13-14-20(22,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,18,21-22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAFGVXSKYABBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#CC(C2=CC=CS2)O)(C3=CC=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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